Elzovantinib

Übersicht

Beschreibung

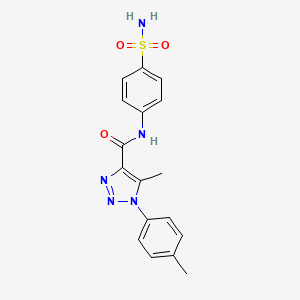

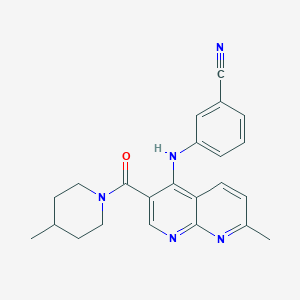

Elzovantinib is a novel, orally bioavailable multi-targeted kinase inhibitor with a unique macrocyclic structure. It targets the MET, SRC, and colony-stimulating factor 1 receptor kinases. This compound is currently being evaluated in clinical trials for its efficacy in treating advanced solid tumors with genetic alterations in MET .

Wissenschaftliche Forschungsanwendungen

Elzovantinib hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Modellverbindung für die Untersuchung der Kinase-Inhibition und der Synthese makrocyclischer Strukturen.

Biologie: Untersucht für seine Auswirkungen auf zelluläre Signalwege und die Modulation des Tumormikromilieus.

Medizin: In klinischen Studien wird es zur Behandlung verschiedener Krebsarten, einschließlich nicht-kleinzelligem Lungenkrebs, Magenkrebs und kolorektalem Karzinom, untersucht

Industrie: Potenzielle Anwendungen bei der Entwicklung gezielter Krebstherapien und personalisierter Medizinansätze.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es die Aktivität der MET-, SRC- und Kolonie-stimulierenden Faktor 1-Rezeptorkinase hemmt. Diese Kinasen sind an verschiedenen zellulären Prozessen beteiligt, darunter Proliferation, Überleben und Migration. Durch die Blockierung dieser Pfade kann this compound das Tumorwachstum reduzieren und die Immunantwort gegen Krebszellen verstärken .

Ähnliche Verbindungen:

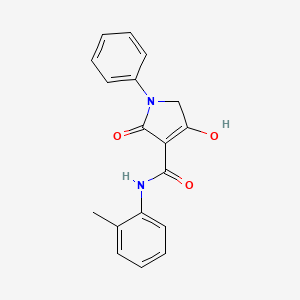

Crizotinib: Ein weiterer MET-Inhibitor, jedoch mit einer anderen Struktur und einem anderen Aktivitätsbereich.

Cabozantinib: Zielt auf MET und den vaskulären endothelialen Wachstumsfaktorrezeptor 2 ab und wird zur Behandlung von Nierenzellkarzinomen eingesetzt.

Tepotinib: Ein selektiver MET-Inhibitor mit Anwendungen bei nicht-kleinzelligem Lungenkrebs.

Einzigartigkeit von this compound: Die Einzigartigkeit von this compound liegt in seiner makrocyclischen Struktur, die eine erhöhte Stabilität und Spezifität bietet. Seine Fähigkeit, gleichzeitig mehrere Kinasen (MET, SRC und Kolonie-stimulierenden Faktor 1-Rezeptor) anzugreifen, bietet im Vergleich zu anderen Einzel-Ziel-Inhibitoren ein breiteres therapeutisches Potenzial .

Wirkmechanismus

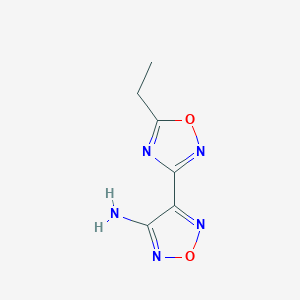

CSF1R is a transmembrane tyrosine kinase receptor that is essential for microglia proliferation, differentiation, and survival . Small molecule inhibitors targeting CSF1R result in a swift and effective depletion of microglia in rodents . Moreover, discontinuation of the inhibitors is sufficient for microglia repopulation .

Safety and Hazards

Zukünftige Richtungen

CSF1R inhibitors have shown beneficial effects in preclinical neurodegenerative disease models . Research using CSF1R inhibitors has now been extended into non-human primates and humans . Future work needs to address the optimal CSF1R targeting combinations and sequences that secure the most clinical benefit .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of elzovantinib involves multiple steps, including the formation of its macrocyclic structure. The detailed synthetic route and specific reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as cyclization, coupling reactions, and purification steps.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis processes, ensuring high purity and yield. This includes the use of automated reactors, stringent quality control measures, and adherence to Good Manufacturing Practices (GMP).

Analyse Chemischer Reaktionen

Arten von Reaktionen: Elzovantinib durchläuft verschiedene chemische Reaktionen, die hauptsächlich seine Kinase-Inhibitionstätigkeit betreffen. Diese Reaktionen umfassen:

Oxidation: this compound kann im Körper eine oxidative Metabolisierung in der Leber erfahren.

Reduktion: Reduktionsreaktionen können unter bestimmten Bedingungen auftreten und seine pharmakokinetischen Eigenschaften verändern.

Substitution: Substitutionsreaktionen können seine funktionellen Gruppen modifizieren und möglicherweise seine Wirksamkeit verbessern oder Nebenwirkungen reduzieren.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Cytochrom-P450-Enzyme.

Reduktion: Reduktionsmittel wie Wasserstoffgas oder Metallkatalysatoren.

Substitution: Reagenzien wie Halogenide oder Nucleophile unter kontrollierten Bedingungen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind typischerweise Metaboliten, die entweder ausgeschieden oder im Körper weiterverarbeitet werden.

Vergleich Mit ähnlichen Verbindungen

Crizotinib: Another MET inhibitor but with a different structure and spectrum of activity.

Cabozantinib: Targets MET and vascular endothelial growth factor receptor 2, used in treating renal cell carcinoma.

Tepotinib: A selective MET inhibitor with applications in non-small cell lung cancer.

Uniqueness of Elzovantinib: this compound’s uniqueness lies in its macrocyclic structure, which provides enhanced stability and specificity. Its ability to target multiple kinases (MET, SRC, and colony-stimulating factor 1 receptor) simultaneously offers a broader therapeutic potential compared to other single-target inhibitors .

Eigenschaften

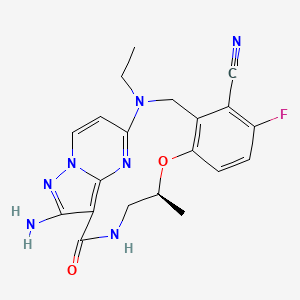

IUPAC Name |

(11S)-16-amino-2-ethyl-6-fluoro-11-methyl-14-oxo-10-oxa-2,13,17,18,21-pentazatetracyclo[13.5.2.04,9.018,22]docosa-1(21),4(9),5,7,15(22),16,19-heptaene-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN7O2/c1-3-27-10-13-12(8-22)14(21)4-5-15(13)30-11(2)9-24-20(29)17-18(23)26-28-7-6-16(27)25-19(17)28/h4-7,11H,3,9-10H2,1-2H3,(H2,23,26)(H,24,29)/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUDPUQDMSHQSKH-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)OC(CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CC2=C(C=CC(=C2C#N)F)O[C@H](CNC(=O)C3=C4N=C1C=CN4N=C3N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271119-26-5 | |

| Record name | Elzovantinib [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2271119265 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elzovantinib | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTY12Q00LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(dimethylcarbamoyl)pent-1-en-1-yl]-N-[(2R)-1-hydroxypropan-2-yl]benzamide](/img/structure/B2457152.png)

![N'-[2-(2,4-dimethylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(prop-2-en-1-yl)ethanediamide](/img/structure/B2457156.png)

![4-chlorobenzyl 4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl sulfone](/img/structure/B2457157.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2457160.png)

![Methyl 4-{2-[4,6-dioxo-5-(2-phenylethyl)-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl]acetamido}benzoate](/img/structure/B2457164.png)

![(5-(Furan-2-yl)isoxazol-3-yl)(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2457170.png)

![2-[4-(Phenylamino)phenoxy]acetic acid](/img/structure/B2457172.png)